2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Adenosine Receptor GPCR Ligand Screening Neurological Research

Adenosine receptor subtype selectivity panels require reliable reference ligands with well-characterized binding fingerprints. 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide addresses this need with a validated rank-order affinity (A1 > A3 > A2A) and negligible A2B activity. - Defined selectivity: Ki A1 = 931 nM (rat brain cortical membranes); A3 = 545 nM (human recombinant). - Pharmacophore mapping: 3-position acetamide ether side chain engenders adenosine receptor engagement distinct from MAO-A inhibitors or hydroxylated urolithins. - Structurally matched negative control: Lacks hydroxyl groups essential for urolithin A-mediated COX-2 inhibition or mitophagy, enabling scaffold vs. hydroxylation pattern dissection.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
Cat. No. B5816886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)N)OC2=O
InChIInChI=1S/C15H11NO4/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H2,16,17)
InChIKeyXCSROMRNYAPQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide Adenosine Receptor Profile


2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a synthetic small molecule belonging to the 6H-benzo[c]chromen-6-one (urolithin-like) class, characterized by an acetamide ether side chain at the 3-position. Its molecular formula is C15H11NO4 with a molecular weight of approximately 269.25 g/mol . This compound has been evaluated in radioligand binding assays against human adenosine receptor subtypes, yielding a defined selectivity profile [1]. Structurally, it shares the benzo[c]chromen-6-one core with natural urolithins but differs in its substitution pattern, which confers distinct pharmacological properties relevant to adenosine receptor research applications .

Why 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide Is Unique


In-class substitution within the 6H-benzo[c]chromen-6-one family is not scientifically justifiable because the specific substitution pattern dictates both the target engagement profile and the magnitude of biological activity. For instance, the simple acetamide ether substitution in 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide yields a distinct adenosine receptor binding fingerprint that is absent in hydroxylated urolithins such as urolithin A or urolithin B, which are primarily studied for COX-2 inhibition, estrogen receptor modulation, or mitophagy induction [1]. Furthermore, even minor modifications to the side chain—such as replacing the ether-linked acetamide with an amide linkage—can shift the target from adenosine receptors to monoamine oxidase A (MAO-A), as demonstrated by the structurally related N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide which exhibits potent MAO-A inhibition (IC50 = 40 nM) [2]. Consequently, procurement decisions based on scaffold similarity alone risk selecting a compound with an entirely different, and potentially irrelevant, biological profile.

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide Receptor Selectivity


A1 Binding Affinity vs. Caffeine

In a radioligand competition assay using [3H]CCPA displacement from human adenosine A1 receptor expressed in CHO cell membranes, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide exhibits a binding affinity (Ki) of 2.40E+3 nM (2.4 μM) [1]. This value indicates approximately 10- to 20-fold higher affinity for the A1 receptor compared to the widely used reference antagonist caffeine, which displays a Ki range of 20–40 μM under comparable assay conditions [2].

Adenosine Receptor GPCR Ligand Screening Neurological Research

Adenosine Subtype Selectivity Profile

Within a single radioligand binding panel against human adenosine receptor subtypes, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide demonstrates a clear rank order of affinity: A1 (Ki = 2.40E+3 nM) > A3 (Ki = 3.85E+3 nM) > A2A (Ki = 1.21E+4 nM) > A2B (IC50 > 3.00E+4 nM) [1]. This intra-study, head-to-head comparison establishes that the compound exhibits approximately 5-fold selectivity for A1 over A2A and greater than 12-fold selectivity for A1 over A2B, with modest preference for A1 over A3.

Receptor Subtype Selectivity GPCR Profiling Off-Target Screening

Target Divergence in Benzo[c]chromenone Series

The substitution pattern at the 3-position of the 6H-benzo[c]chromen-6-one core critically determines the biological target profile. While 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide engages adenosine receptors with micromolar affinity [1], the closely related derivative N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide—differing only in the replacement of the ether-linked acetamide with a direct amide linkage—exhibits potent inhibition of monoamine oxidase A (MAO-A) with an IC50 of 40 nM [2]. This represents a >60-fold shift in potency and a complete change in target class (GPCR vs. enzyme).

Structure-Activity Relationship (SAR) Target Selectivity Chemical Probe Development

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide Research Applications


A1 Receptor Selectivity Profiling

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is suitable as a reference ligand or tool compound in adenosine receptor subtype selectivity panels, particularly where discrimination between A1, A2A, and A3 engagement is required. Its defined rank-order affinity (A1 > A3 > A2A) and low activity at A2B provide a benchmark for characterizing novel adenosine receptor ligands [1].

SAR Studies on Benzo[c]chromenone Scaffold

The compound serves as a key comparator in SAR investigations aimed at understanding how modifications to the 3-position side chain of the 6H-benzo[c]chromen-6-one core influence target engagement. Its adenosine receptor profile contrasts sharply with that of other 3-substituted derivatives, such as the potent MAO-A inhibitor N-(6-oxo-6H-benzo[c]chromen-3-yl)-acetamide [2], enabling systematic mapping of pharmacophore requirements for different target classes.

Negative Control for Urolithin Research

Given that urolithins (hydroxylated 6H-benzo[c]chromen-6-ones) are widely used in mitophagy, anti-aging, and anti-inflammatory research, 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide—which lacks the hydroxyl groups essential for urolithin A's COX-2 inhibitory activity [3]—can be employed as a structurally matched negative control. This allows researchers to distinguish scaffold-specific effects from those dependent on the urolithin hydroxylation pattern.

Hit-to-Lead Optimization: Adenosine Modulators

With a defined adenosine receptor binding profile and moderate micromolar affinity for A1, this compound represents a tractable starting point for hit-to-lead optimization campaigns. Its synthetic accessibility and the availability of close structural analogs facilitate iterative SAR exploration to improve potency and selectivity [1].

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